

An In-depth Technical Guide to 4-tert-Butylthiophenol (CAS 2396-68-1)

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Compound of Interest

Compound Name: **4-tert-Butylthiophenol**

Cat. No.: **B146185**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **4-tert-Butylthiophenol** (CAS 2396-68-1). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Physicochemical and Spectroscopic Data

4-tert-Butylthiophenol is a substituted thiophenol derivative characterized by a tert-butyl group at the para position of the benzene ring. It typically presents as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid with a distinct sulfurous odor.[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **4-tert-Butylthiophenol** are summarized in the table below. These values are essential for handling, storage, and application development.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{14}S$	[1]
Molecular Weight	166.28 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid or white to off-white crystalline powder	[1]
Odor	Characteristic sulfurous, mercaptan-like	[1]
Melting Point	-11 °C	[2] [3]
Boiling Point	238 °C at 760 mmHg	[2] [3]
Density	0.964 - 0.99 g/mL at 25 °C	[2] [3]
Refractive Index	1.5480 at 20 °C	[2]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)	[1] [4]
Vapor Pressure	0.0992 mmHg at 25 °C	[2]
Flash Point	> 110 °C (> 230 °F)	[5] [6]
pKa	6.76 (Predicted)	[1] [2]
Sensitivity	Air sensitive	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **4-tert-Butylthiophenol**. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the compound's structure.

1.2.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.3	d	2H	Ar-H (ortho to -SH)
~ 7.2	d	2H	Ar-H (meta to -SH)
~ 3.4	s	1H	S-H
~ 1.3	s	9H	-C(CH ₃) ₃

1.2.2. ^{13}C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 148	Ar-C (para to -SH, attached to t-butyl)
~ 130	Ar-C (ortho to -SH)
~ 128	Ar-C (meta to -SH)
~ 126	Ar-C (ipso, attached to -SH)
~ 34	-C(CH ₃) ₃
~ 31	-C(CH ₃) ₃

1.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Strong	Aliphatic C-H stretch
2600 - 2550	Weak	S-H stretch
1600 - 1585	Medium	Aromatic C=C stretch
1500 - 1400	Medium	Aromatic C=C stretch
~ 830	Strong	p-disubstituted benzene C-H bend

1.2.4. Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
166	Molecular ion $[M]^+$
151	$[M - \text{CH}_3]^+$
133	$[M - \text{SH}]^+$
57	$[\text{C}(\text{CH}_3)_3]^+$ (tert-butyl cation)

Experimental Protocols

This section details the methodologies for the synthesis of **4-tert-Butylthiophenol** and the determination of its key physicochemical properties.

Synthesis of 4-tert-Butylthiophenol

One common laboratory-scale synthesis involves the Friedel-Crafts alkylation of thiophenol with isobutylene, catalyzed by a Lewis acid.

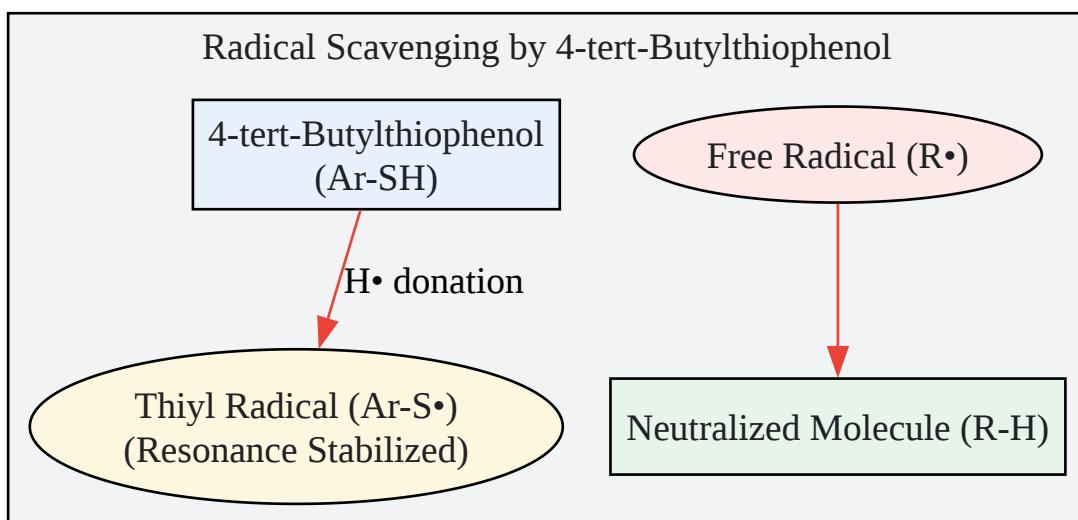
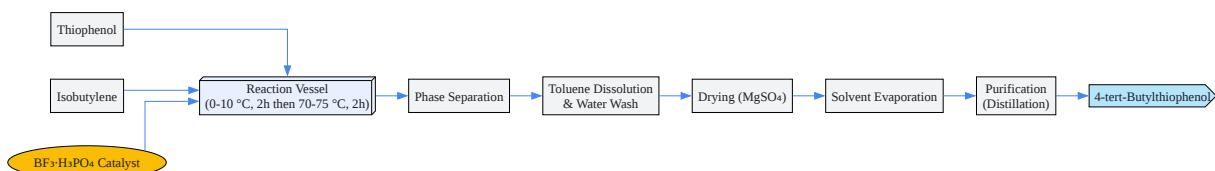
Materials:

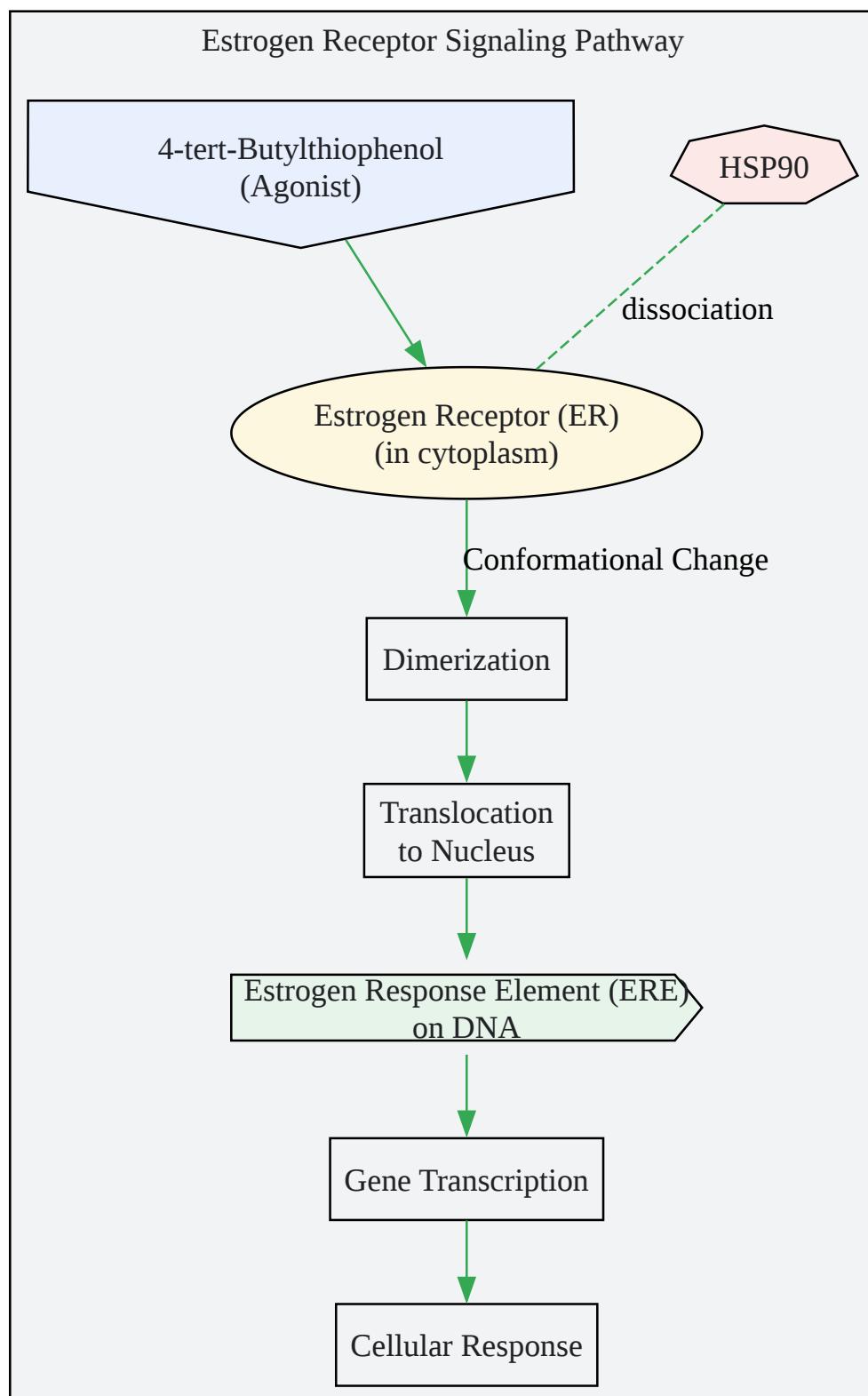
- Thiophenol
- Isobutylene
- Boron trifluoride-phosphoric acid complex (catalyst)
- Toluene
- Magnesium sulfate
- Water

Procedure:

- A mixture of thiophenol and the boron trifluoride-phosphoric acid complex is prepared in a reaction vessel.

- The mixture is cooled to 0 °C, and isobutylene is slowly added with continuous stirring.
- After the addition is complete, the reaction mixture is stirred at 0-10 °C for two hours.
- The mixture is then heated to 70 °C and maintained at 70-75 °C for an additional two hours.
- After cooling to room temperature, the organic layer is separated from the catalyst layer and dissolved in toluene.
- The toluene solution is washed multiple times with water and subsequently dried using magnesium sulfate.
- Toluene is removed via vacuum evaporation, and the resulting residue is purified by distillation to yield **4-tert-Butylthiophenol**.



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